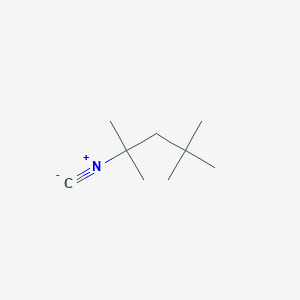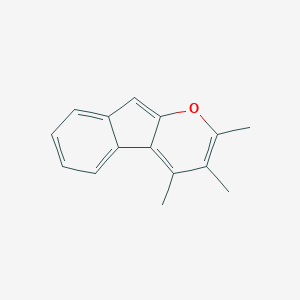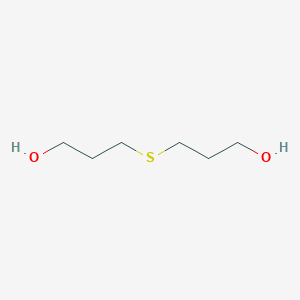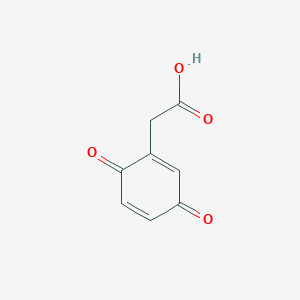![molecular formula C9H13NO B084372 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14098-17-0](/img/structure/B84372.png)
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. BIA is a bicyclic amide that has a unique structure, which makes it a promising candidate for drug discovery.
作用機序
BIA exhibits its pharmacological effects by interacting with various biological targets, including ion channels, enzymes, and receptors. BIA has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. BIA also interacts with the TRPV1 ion channel, which is involved in the perception of pain.
生化学的および生理学的効果
BIA has been shown to have various biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which can help protect cells from oxidative stress. BIA has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various tissues.
実験室実験の利点と制限
BIA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure makes it a promising candidate for drug development. However, BIA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on BIA. One potential area of investigation is the development of BIA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of BIA in the treatment of pain and inflammation. Further studies are also needed to investigate the safety and efficacy of BIA in vivo.
合成法
BIA can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction of 2-cyclopentenone and N-acetylglycine in the presence of Lewis acid catalysts is one of the most common methods for synthesizing BIA.
科学的研究の応用
BIA has been extensively studied for its potential use in drug development. It has been shown to have various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. BIA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
CAS番号 |
14098-17-0 |
|---|---|
製品名 |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
InChI |
InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9? |
InChIキー |
YBAHPSJQNXDYKB-JVHMLUBASA-N |
異性体SMILES |
CC(=O)NC1[C@@H]2CC[C@H]1C=C2 |
SMILES |
CC(=O)NC1C2CCC1C=C2 |
正規SMILES |
CC(=O)NC1C2CCC1C=C2 |
同義語 |
N-[(1β,4β,7-anti)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



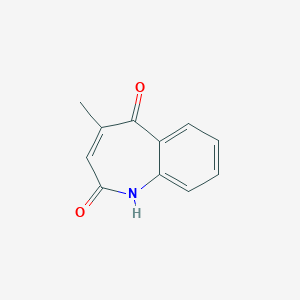
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)
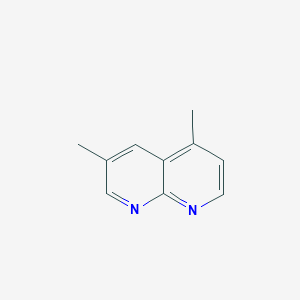
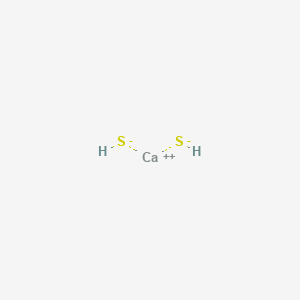
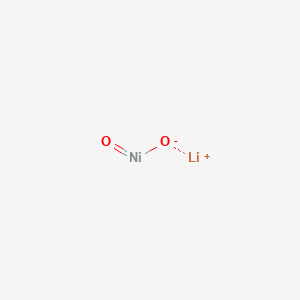
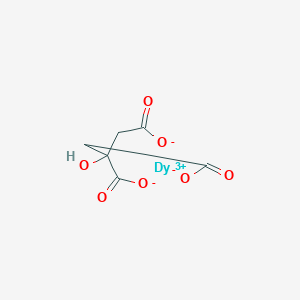

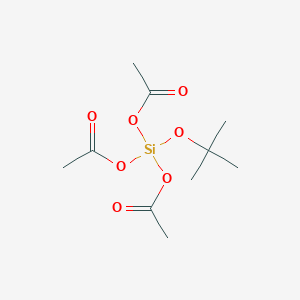
![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)

